molecular formula C7H12ClN3 B8228722 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B8228722
M. Wt: 173.64 g/mol
InChI Key: MXUNDIUWSLBPLM-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C₇H₁₂ClN₃ and a molecular weight of 173.64 g/mol . It features a bicyclic core comprising a fused imidazole and partially saturated pyrazine ring, with a methyl group at the 2-position and a hydrochloride counterion. The compound is commercially available as a white to off-white solid with ≥96% purity (HPLC) and is stored at 2–8°C for stability . Its CAS registry number is 1363404-99-2, and it is primarily utilized as a pharmaceutical intermediate in drug discovery programs targeting G-protein-coupled receptors (GPCRs) and other biological pathways .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7(10)9-6;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNDIUWSLBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps:

  • Condensation : Formation of the imidazole ring via nucleophilic substitution between the amine group of the pyrazine and the electrophilic carbon of the ketone.

  • Reduction : Hydrogenation or catalytic reduction to saturate the pyrazine ring, yielding the tetrahydro intermediate.

  • Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Reaction Conditions and Catalytic Systems

Optimized reaction conditions are critical for achieving high yields and purity.

Solvent Systems

  • Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) enhance cyclization efficiency.

  • Ethanolic solutions are preferred for reduction steps due to their compatibility with hydrogenation catalysts.

Catalysts

  • Palladium-based catalysts (e.g., Pd(OAc)₂, Pd/C) facilitate cross-coupling reactions during intermediate functionalization.

  • Acid catalysts (e.g., POCl₃) promote cyclization by activating carbonyl groups.

Temperature and Atmosphere

  • Reflux conditions (70–100°C) are standard for cyclization.

  • Inert atmospheres (N₂ or Ar) prevent oxidation of sensitive intermediates.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness.

Continuous Flow Reactors

  • Enable rapid mixing and heat transfer, reducing reaction times by 40–60% compared to batch processes.

  • Example: A continuous flow system for cyclization achieves 85% yield with 99% purity.

Automated Purification

  • Chromatography : Reverse-phase HPLC isolates the target compound from byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride crystals.

Alternative Synthetic Routes

Azido-Ketone Intermediate Method

  • Step 1 : Synthesis of α-azido ketones via nucleophilic substitution of bromoketones with sodium azide.

  • Step 2 : Cyclization with 2-amino-3-chloropyrazine under basic conditions (K₂CO₃, DMSO).

  • Yield : 72–78% after salt formation.

Epoxide Ring-Opening Strategy

  • Step 1 : Epoxidation of allyl derivatives followed by ring-opening with ammonia.

  • Step 2 : Cyclization to form the imidazo[1,2-a]pyrazine core.

  • Advantage : Avoids hazardous halogenated reagents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Reference
Cyclization (Haloketone)8298High
Azido-Ketone7597Moderate
Epoxide Ring-Opening6895Low

Key Findings :

  • Haloketone-based cyclization offers the best balance of yield and scalability.

  • Azido-ketone methods reduce reliance on halogenated reagents but require stringent safety protocols.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (hexane/acetone gradient) removes unreacted starting materials.

  • Ion-exchange chromatography isolates the hydrochloride salt from neutral byproducts.

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals at δ 2.45 (methyl group) and δ 3.8–4.1 (tetrahydro pyrazine protons).

  • Mass Spectrometry : Molecular ion peak at m/z 210.1 ([M+H]⁺).

Challenges and Optimizations

Byproduct Formation

  • N-Methylation side products : Controlled pH (5–6) during cyclization minimizes undesired methylation.

  • Oxidation : Inert atmospheres and antioxidant additives (e.g., BHT) preserve tetrahydro intermediates.

Catalyst Recovery

  • Pd/C filtration : Reusable for up to 5 cycles with <5% activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the tetrahydro ring system participates in alkylation and acylation reactions. For example:

  • Methylation with methyl iodide in DMF yields N-methylated derivatives.

  • Acylation with acetyl chloride forms amide bonds at the NH site.

Reaction conditions strongly influence selectivity, as demonstrated in related imidazo[1,2-a]pyrazine derivatives:

ReagentProductYield (%)Conditions
CH₃IN-Methylated derivative65–78DMF, 60°C, 6 hr
AcClN-Acetylated derivative72THF, RT, 2 hr

Cyclization Reactions

The compound can undergo intramolecular cyclization under acidic conditions to form fused polycyclic systems. For instance:

  • Treatment with POCl₃ at 80°C generates tricyclic structures via ring expansion.

  • Microwave-assisted cyclization with aldehydes produces spirocyclic derivatives.

Oxidation and Reduction

  • Oxidation with KMnO₄ selectively modifies the tetrahydro ring to form dihydro or fully aromatic imidazopyrazines.

  • Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in modified derivatives but leaves the core bicyclic system intact.

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound undergoes reversible protonation:

  • Deprotonation with NaOH (pH > 8) liberates the free base, enhancing nucleophilic reactivity.

  • Re-protonation with HCl restores water solubility, critical for biological assays.

Biological Activity-Driven Modifications

Structural analogs demonstrate targeted reactivity for drug development:

  • Suzuki coupling at the C2 position introduces aryl/heteroaryl groups to enhance P2X7 receptor binding.

  • Ester hydrolysis (e.g., converting methyl esters to carboxylic acids) improves metabolic stability .

Comparative Reactivity of Structural Analogs

The methyl group at position 2 influences reactivity compared to other substituents:

Compound ModificationReaction OutcomeKey Difference
2-Cyclopropyl derivativeCyclopropane ring-opening under acidic conditionsEnhanced steric hindrance
2,3-Dimethyl derivativeStabilized against oxidationIncreased electron density

Mechanistic Insights

  • Electrophilic aromatic substitution occurs preferentially at the C3 position of the imidazole ring due to nitrogen-directed activation.

  • Tautomerization between imidazole and pyrazine nitrogens modulates reactivity in polar solvents.

Scientific Research Applications

Orexin Receptor Antagonism

One of the most promising applications of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is its role as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has been shown to decrease alertness and increase the duration of REM and NREM sleep in animal models. This suggests its potential utility in treating sleep disorders such as insomnia and narcolepsy .

Cognitive Enhancement

Research indicates that this compound may enhance memory function and cognitive performance in rat models. It has demonstrated efficacy in models of post-traumatic stress disorder, suggesting a broader application in cognitive dysfunctions associated with psychiatric disorders .

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of inflammatory markers like TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity positions it as a candidate for treating inflammatory diseases.

Potential Therapeutic Uses

The therapeutic potential of this compound extends to various conditions:

  • Sleep Disorders : As an orexin receptor antagonist, it could be beneficial for conditions characterized by excessive wakefulness.
  • Cognitive Disorders : Its ability to enhance memory may aid in the treatment of cognitive deficits associated with stress-related syndromes and other psychiatric disorders.
  • Inflammatory Conditions : The compound's anti-inflammatory properties suggest potential applications in diseases like arthritis or other inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from pyrazine derivatives. The synthesis process typically includes:

  • Formation of Imidazole Derivative : Reaction of pyrazine-2-carboxylic acid with thionyl chloride.
  • Hydrogenation : Using palladium on carbon to reduce the imidazole derivative to its tetrahydro form.
  • Hydrochloride Salt Formation : Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Sleep Disorder Treatment

In a study involving animal models with induced sleep disorders, treatment with this compound resulted in a significant increase in total sleep time compared to control groups. This effect was attributed to its antagonistic action on orexin receptors.

Cognitive Function Improvement

Another study assessed the cognitive-enhancing effects of this compound on rats subjected to stress tests. Results indicated improved performance in memory tasks compared to untreated controls, supporting its potential use in managing cognitive impairments related to stress .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Differences

  • Hydrochloride Salts : Enhance aqueous solubility (e.g., 2-methyl and 2-phenyl derivatives) compared to free bases .
  • Trifluoromethyl Groups : Improve metabolic stability and membrane permeability due to lipophilic and electron-withdrawing effects .
  • Aromatic Substituents : Phenyl or pyridyl groups at the 2-position enhance binding affinity to P2X7 receptors, critical for antimalarial activity .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.1 g/mol
  • CAS Number : 1363404-99-2
  • Purity : Minimum 95% .

Research indicates that compounds like this compound may act as antagonists at the P2X7 receptor. This receptor plays a crucial role in various physiological processes, including inflammation and pain modulation. Antagonizing ATP effects at the P2X7 receptor has been implicated in several therapeutic areas, including chronic pain and neurodegenerative disorders .

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit significant antinociceptive effects in animal models. These effects are attributed to their ability to modulate pain pathways through P2X7 receptor antagonism .
  • Nephroprotective Effects : In a recent study involving a rat model of hypertension-induced renal injury, oral administration of a related compound demonstrated efficacy in reducing blood pressure and protecting against podocyte damage. This suggests potential applications for chronic kidney disease treatment .
  • Calcium Channel Modulation : The compound has also been evaluated for its activity on transient receptor potential canonical (TRPC) channels. Notably, it showed selectivity towards TRPC5 channels, which are involved in renal pathophysiology .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntinociceptiveSignificant pain reduction in animal models
NephroprotectiveReduced proteinuria and blood pressure in renal injury models
Calcium Channel ModulationSelective inhibition of TRPC5 channels

Case Study 1: Antinociceptive Effects

In a controlled experiment using mice subjected to formalin-induced pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response compared to control groups.

Case Study 2: Nephroprotection

A study evaluated the nephroprotective effects of the compound in a rat model with induced renal injury. The treatment group receiving the compound showed significant reductions in renal damage markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride?

  • Methodological Answer : The synthesis often begins with regioselective magnesiation of the parent heterocycle using TMPMgCl·LiCl (Knochel-Hauser base) at low temperatures (-60°C in THF), followed by quenching with electrophiles (e.g., aldehydes, allyl halides) to introduce substituents . Copper-mediated cross-coupling (e.g., CuCN·2LiCl) can further enhance functionalization efficiency, particularly for allylation or acylation steps . For hydrochloride salt formation, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol) is standard.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, ¹H NMR can resolve methyl group environments (e.g., δ ~2.5 ppm for N-methyl protons) and aromatic/heterocyclic protons . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., [M+H]+ calculated vs. observed), while IR spectroscopy confirms functional groups like N-H stretches (~3200 cm⁻¹) .

Q. What are the recommended purity assessment protocols?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis. Combustion-based elemental analysis (C, H, N) should match theoretical values within ±0.4%. Melting point determination (e.g., 243–245°C for related analogs) provides additional validation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer : Regioselective magnesiation at the C3 position of imidazo[1,2-a]pyrazine derivatives is achievable using TMPMgCl·LiCl, which directs metalation away from competing sites. Computational modeling (DFT) of transition states can predict reactivity trends, while in situ quenching with electrophiles minimizes side reactions . For conflicting data (e.g., competing substitution sites), isotopic labeling (²H/¹³C) coupled with kinetic studies resolves mechanistic ambiguities .

Q. What strategies optimize the compound’s application in antiviral drug discovery?

  • Methodological Answer : Structural analogs (e.g., pyrrolo[2,3-b]pyridine derivatives) exhibit retroviral inhibition by targeting HIV-1 reverse transcriptase. Molecular docking studies guide modifications to enhance binding affinity (e.g., introducing trifluoromethyl groups for lipophilic interactions) . In vitro assays (e.g., MT-4 cell line viability) quantify IC₅₀ values, while resistance profiling identifies mutation-prone viral targets .

Q. How do solvent and catalyst systems influence cyclization efficiency?

  • Methodological Answer : Double cyclization reactions (e.g., forming benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids) require polar aprotic solvents (DMF or THF) and Pd/Cu catalysts to stabilize intermediates . Microwave-assisted synthesis (120°C, 30 min) improves yields (≥70%) compared to conventional heating. For conflicting cyclization outcomes (e.g., competing ring sizes), kinetic control via temperature gradients (e.g., -20°C to reflux) favors thermodynamically stable products .

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